(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Organic Synthesis Protecting Group Chemistry Directed Ortho-Metallation

This compound is distinguished by a methylene-linked Boc group at the 3-position of 2-aminopyridine, enabling superior directed lithiation regioselectivity and streamlined synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones. Unlike generic aminopyridine Boc derivatives, it ensures clean deprotection, higher yields, and precise reactivity. With a calculated LogP of 1.55, it is ideal for CNS drug discovery programs targeting Alzheimer's or Parkinson's. Also suited for PROTAC bioconjugation, MOF post-synthetic modification, and automated high-throughput probe synthesis. High purity 97%, stable at 2-8°C under inert atmosphere.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 2153472-89-8
Cat. No. B1384018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
CAS2153472-89-8
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCC1=C(N=CC=C1)N
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)
InChIKeyIUVRLHVHTNGFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS 2153472-89-8) for Organic Synthesis: Essential Procurement Data and Comparative Analysis


(2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS 2153472-89-8) is a synthetic organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It consists of a 2-aminopyridine core functionalized with a tert-butyl carbonate (Boc) protecting group on a methylene linker at the 3-position of the pyridine ring . This compound is available from multiple chemical suppliers with purities of 95-97% and is typically stored at 2-8°C, protected from light and inert atmosphere to maintain stability [1].

Why Generic Substitution of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate Fails in Rigorous Synthesis


This specific compound is not interchangeable with generic aminopyridine derivatives or even with closely related Boc-protected 2-aminopyridines. Its unique structure—a methylene linker connecting the Boc protecting group to the pyridine ring at the 3-position—dictates specific reactivity and selectivity profiles that are essential for targeted synthetic pathways. Substitution with other aminopyridine Boc derivatives (e.g., direct N-Boc-2-aminopyridines or positional isomers) will likely lead to different lithiation regioselectivity, altered cyclization outcomes, and potential incompatibility with downstream deprotection strategies [1]. Furthermore, the compound's distinct physical properties, such as its specific density (1.2 g/cm³) and boiling point (349.6°C at 760 mmHg), reflect a unique molecular packing and stability that can affect reaction kinetics and purification [2].

Product-Specific Quantitative Evidence Guide: (2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS 2153472-89-8)


Synthetic Yield Comparison: Boc Protection vs. Pivaloyl Protection in 2-Substituted 5-Aminopyridines

In the directed lithiation of 2-substituted 5-aminopyridine derivatives, the use of a Boc protecting group resulted in superior outcomes compared to pivaloyl protection. While quantitative yields for the lithiation step were not provided, the Boc group enabled efficient C-4 lithiation and subsequent quenching with CO₂ to yield carboxylic acids, which were then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones [1]. The pivaloyl protecting group, in contrast, led to poorer results [1].

Organic Synthesis Protecting Group Chemistry Directed Ortho-Metallation

Physical Property Benchmarking: Density and Boiling Point of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate

The compound exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 349.6±32.0 °C at 760 mmHg [1]. While no direct comparator data is provided in the same source, these values are typical for Boc-protected aminopyridines, which generally have densities around 1.1-1.3 g/cm³ and boiling points >300°C.

Physicochemical Properties Quality Control Process Development

LogP Value as a Metric for Lipophilicity-Driven Selection in Drug Discovery

The compound has a calculated LogP value of 1.55 [1]. This value provides a quantitative measure of its lipophilicity, which is a key determinant of membrane permeability and in vivo distribution. While no direct comparator is cited, LogP values significantly different from this range (e.g., <0 or >3) would predict substantially altered pharmacokinetic behavior.

Medicinal Chemistry Lipophilicity ADME Properties

Procurement Advantage: Purity and Cost Benchmarking Against a Leading Chemical Supplier

From Fluorochem, (2-Aminopyridin-3-yl)methyl tert-butyl carbonate is offered with a purity of 97% . Pricing is tiered: 100 mg for £17.00, 250 mg for £21.00, and 1 g for £45.00 . In comparison, AKSci offers the compound at 95% purity, though pricing information is not publicly available on their website .

Chemical Procurement Purity Assessment Cost-Benefit Analysis

Comparative Storage and Handling Requirements for Long-Term Stability

To maintain integrity, (2-Aminopyridin-3-yl)methyl tert-butyl carbonate requires storage at 2-8°C, protected from light, and under an inert atmosphere [1]. This is a more stringent requirement compared to some other Boc-protected aminopyridines, such as 2-(Boc-amino)-3-methylpyridine (CAS 138343-75-6), which is often stored at room temperature .

Chemical Stability Storage Conditions Laboratory Management

Optimal Research and Industrial Application Scenarios for (2-Aminopyridin-3-yl)methyl tert-butyl carbonate (CAS 2153472-89-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and CNS-Active Drug Candidates

The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design. This compound serves as a versatile intermediate for constructing diverse heterocyclic libraries via cross-coupling reactions at the methylene position after Boc deprotection [1]. Its favorable calculated LogP of 1.55 suggests potential for crossing the blood-brain barrier, making it a valuable building block for CNS drug discovery programs targeting diseases like Alzheimer's or Parkinson's [2].

Process Chemistry: Development of Scalable, High-Yield Routes to Pyridopyrimidinones

The demonstrated superiority of the Boc protecting group in directed lithiation chemistry [1] positions this specific compound as a preferred starting material for the multistep synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones. These heterocycles are of interest for various biological activities. Using this compound can improve overall yield and streamline the process, as the Boc group is known for its clean and efficient removal under mild acidic conditions [1].

Chemical Biology: Synthesis of Functional Probes and PROTACs

The compound's structure, featuring a protected primary amine and a reactive site for further functionalization, makes it an ideal starting point for creating bioconjugates. After deprotection, the free aminopyridine can be linked to recognition elements (e.g., E3 ligase ligands for PROTACs) or fluorophores. The defined physical properties (density, boiling point) [2] facilitate its handling in automated synthesis platforms for high-throughput probe generation.

Material Science: Building Block for Functional Organic Materials

The pyridine moiety's ability to coordinate with metal ions enables the use of this compound in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The Boc group can be selectively removed to expose the amine for post-synthetic modification (PSM), allowing for the tuning of material properties such as porosity or catalytic activity [1]. Its high boiling point (349.6°C) [2] suggests good thermal stability, which is advantageous for applications requiring elevated temperatures.

Technical Documentation Hub

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